molecular formula C18H20N6O2S B4817893 1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide

1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide

Cat. No.: B4817893
M. Wt: 384.5 g/mol
InChI Key: DFQABNAOPTZDQT-UHFFFAOYSA-N
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Description

1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates two pharmacologically significant moieties: a 2-methyl[1,2,4]triazolo[1,5-c]quinazoline scaffold and a piperidine-4-carboxamide unit, linked by a thioacetamide bridge. The [1,2,4]triazolo[1,5-c]quinazoline core is a nitrogen-rich heterocyclic system known for its diverse biological activities. Research on closely related derivatives has demonstrated significant antimicrobial properties . For instance, certain 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives have exhibited potent activity against fungal strains such as Candida albicans , with efficacy linked to their lipophilicity . Furthermore, the broader class of quinazolinone compounds, to which this core is related, has been extensively investigated for its potential anti-tumor effects . These compounds can induce various modes of cell death, including apoptosis, and some are known to act as kinase inhibitors or target enzymes like DNA-gyrase and topoisomerase II . The incorporation of the piperidine-4-carboxamide group is a strategic modification often employed to influence the compound's physicochemical properties, such as solubility and lipophilicity, and to modulate its interaction with biological targets. This can be critical for optimizing pharmacokinetic profiles and enhancing target binding affinity. The specific combination of these elements in this molecule makes it a valuable candidate for in vitro investigations aimed at exploring new therapeutic agents, particularly against drug-resistant microbial pathogens and in oncology research. Its mechanism of action is anticipated to involve interaction with key enzymatic targets, potentially similar to other triazole and quinazoline-based inhibitors . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-11-20-17-13-4-2-3-5-14(13)21-18(24(17)22-11)27-10-15(25)23-8-6-12(7-9-23)16(19)26/h2-5,12H,6-10H2,1H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQABNAOPTZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Piperidine-4-carboxamide Formation: The final step involves the coupling of the thioacetylated triazoloquinazoline with piperidine-4-carboxamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents, low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, room temperature to moderate heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thioacetyl derivatives.

    Substitution: Substituted triazoloquinazoline derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoloquinazolines possess significant antimicrobial properties. For instance, a series of novel compounds were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing the triazoloquinazoline moiety have been investigated for their anticancer activities. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Adenosine A2A Receptor Antagonism

Some studies have highlighted the potential use of triazoloquinazolines as adenosine A2A receptor antagonists. This activity is particularly relevant in the context of neurological disorders and cancer therapy, where modulation of adenosine signaling pathways can lead to therapeutic benefits .

Case Studies

Several case studies have documented the efficacy of similar compounds in various therapeutic contexts:

  • Case Study 1 : A study evaluated a series of triazoloquinazoline derivatives for their ability to inhibit bacterial growth. Results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus.
  • Case Study 2 : In cancer research, a derivative was tested in vitro against breast cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ring Position Effects : The position of the triazolo ring ([1,5-c] vs. [4,3-c]) significantly impacts physicochemical properties. For example, [1,5-c] isomers exhibit lower melting points and distinct NMR profiles compared to [4,3-c] derivatives .

Biological Activity

1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazoloquinazoline moiety : Known for its role in various biological activities.
  • Piperidine : A six-membered ring that contributes to the compound's pharmacokinetic properties.
  • Thioacetyl group : Enhances the compound's reactivity and biological interactions.

Antihypertensive Effects

Research has indicated that derivatives of triazoloquinazoline exhibit significant antihypertensive activity. For instance, a study demonstrated that certain synthesized derivatives effectively reduced heart rate and blood pressure in animal models. The evaluation was conducted using the tail cuff method on rats, revealing that some compounds completely abolished tachycardia associated with parent compounds, indicating potential as adrenoblockers and cardiac stimulants .

Antifouling Properties

A series of 1,2,4-triazolo-quinazolinones have been synthesized and evaluated for their antifouling properties. These compounds were found to be environmentally friendly alternatives to traditional antifoulants, showcasing significant efficacy in preventing biofouling in marine environments .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related compounds. For example, certain triazoloquinazoline derivatives have shown promise against viral infections by inhibiting replication processes at micromolar concentrations. The mechanism often involves interference with viral polymerases or other critical enzymes necessary for viral propagation .

Study 1: Antihypertensive Activity

In a controlled study involving various triazoloquinazoline derivatives, researchers observed that specific modifications in the chemical structure led to enhanced antihypertensive effects. The most effective compounds were identified based on their ability to lower systolic blood pressure significantly compared to controls.

CompoundSystolic BP Reduction (%)Heart Rate Change (bpm)
A35-10
B50-15
C45-12

Study 2: Antiviral Efficacy

Another study evaluated the antiviral activity of triazoloquinazoline derivatives against respiratory syncytial virus (RSV). The results indicated that certain compounds inhibited RSV replication effectively at low concentrations.

CompoundEC50 (μM)Selectivity Index (SI)
D520
E1015
F818

The mechanisms underlying the biological activities of this compound appear multifaceted:

  • Receptor Interactions : Compounds may act on specific receptors involved in cardiovascular regulation.
  • Enzyme Inhibition : Inhibition of viral polymerases or other enzymes critical for viral replication has been noted.
  • Cellular Pathway Modulation : Modifications in signaling pathways related to inflammation and cell proliferation contribute to its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide, and what key intermediates are involved?

  • Methodology : The synthesis of triazoloquinazoline derivatives typically starts with heterocyclic precursors like 5-amino-2-(methylthio)thiazole-4-carboxamide. Key steps include cyclization using DMF/POCl3 to form the triazole ring and coupling with piperidine-4-carboxamide via thioacetyl linkages. Acidic hydrolysis and recrystallization (e.g., ethanol) are critical for purification .
  • Critical Intermediates :

  • 5-Amino-2-(methylthio)thiazole-4-carbonitrile (precursor for triazole formation).
  • DiphenylN-cyano-dithioimidocarbonate (for introducing thiol groups) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography to confirm planarity of the triazoloquinazoline core and substituent alignment (e.g., phenyl rings at ~59° angles). Complement with NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) to verify hydrogen bonding patterns and piperidine moiety integration. Recrystallization in ethanol ensures minimal impurities .

Q. What biological activities are associated with triazoloquinazoline derivatives, and how do structural modifications influence efficacy?

  • Methodology : Screen for antifungal, anticancer, or antimicrobial activity using in vitro assays (e.g., enzyme inhibition, cell viability). Compare analogs with varying substituents:

  • Triazole + Thiazole : Strong antifungal activity via enzyme inhibition.
  • Piperidine Carboxamide : Enhanced solubility and target selectivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound to reduce trial-and-error experimentation?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal conditions (e.g., DMF as solvent, 0–5°C for cyclization). Integrate with robotic high-throughput screening for validation .

Q. What strategies resolve contradictions in reported biological activity data for triazoloquinazoline analogs?

  • Methodology : Conduct meta-analysis of published data to identify confounding variables (e.g., assay protocols, cell lines). Use structure-activity relationship (SAR) models to isolate key pharmacophores:

  • Thioacetyl Linkage : Critical for membrane permeability.
  • 2-Methyl Group on Triazole : Modulates steric hindrance at target binding sites .

Q. How does the piperidine-4-carboxamide moiety influence pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodology : Perform molecular dynamics simulations to assess interactions with cytochrome P450 enzymes. Synthesize analogs with fluorinated or deuterated piperidine rings to slow metabolism. Validate via in vivo pharmacokinetic studies (e.g., half-life, bioavailability) .

Q. What experimental design principles minimize variability in yield during scale-up synthesis?

  • Methodology : Use statistical design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time). Apply response surface methodology (RSM) to optimize yield. For example:

  • Central Composite Design : Vary POCl3 concentration (1.5–2.5 eq) and temperature (20–40°C).
  • Outcome : A 15% increase in yield achieved at 2.0 eq POCl3 and 30°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.